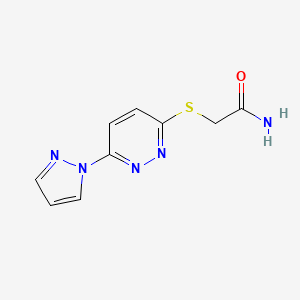
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazolylpyridazine, a core structure in this compound, has been associated with a wide spectrum of biological activity .
Mode of Action
Compounds with similar structures have shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Derivatives of pyrazolylpyridazine, a similar structure, have been associated with anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
It’s worth noting that compounds with similar structures have shown a pronounced stimulating effect on plant growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the corresponding derivatives . The reaction conditions often include the use of ethanol and potassium hydroxide, with carbon disulfide added dropwise at low temperatures (0–5°C) .
Industrial Production Methods
The use of eco-friendly and efficient methods, such as ultrasound-assisted synthesis, is also being explored to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aryl isocyanates and isothiocyanates to form hydrazine derivatives.
Cyclization Reactions: Formation of pyrazole rings through cyclocondensation with acetylacetone.
Common Reagents and Conditions
Aryl Isocyanates and Isothiocyanates: Used in substitution reactions.
Acetylacetone: Used in cyclization reactions to form pyrazole rings.
Ethanol and Potassium Hydroxide: Common solvents and bases used in the synthesis.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and pyrazole rings, which exhibit significant biological activities .
Applications De Recherche Scientifique
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Exhibits growth-stimulating effects on plants and potential antibacterial properties.
Medicine: Investigated for its anti-inflammatory, antioxidant, and hypotensive activities.
Industry: Potential use in agriculture as insecticides, fungicides, and herbicides.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Exhibits similar biological activities and is used in similar applications.
Pyrazolylpyridazine-3-thione Derivatives: Known for their eco-friendly synthesis and diverse biological activities.
Uniqueness
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its specific structure, which allows for unique interactions with biological targets.
Propriétés
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)6-16-9-3-2-8(12-13-9)14-5-1-4-11-14/h1-5H,6H2,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECKTJZSMPATRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
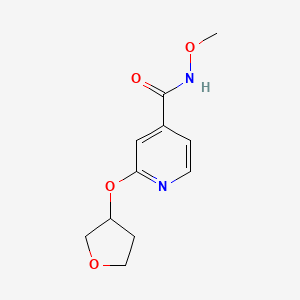
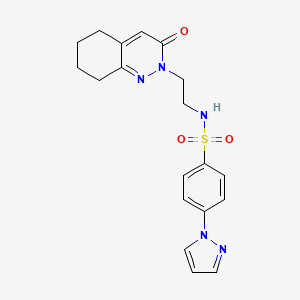
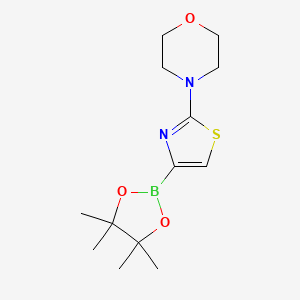



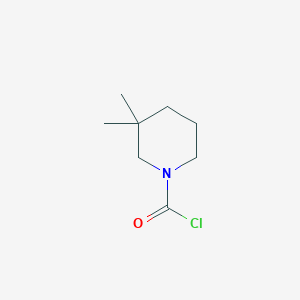
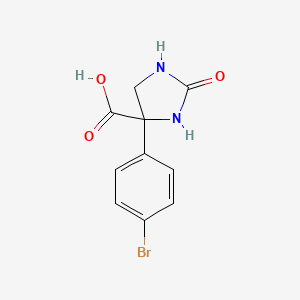
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2747883.png)
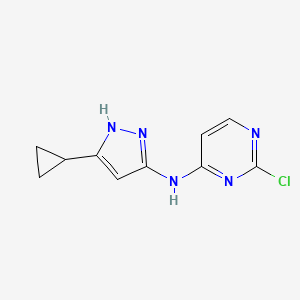



![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)
